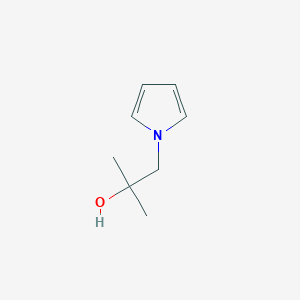
N'-(methylamino)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Methylamino)ethanimidamide is an organic compound with the molecular formula C3H9N3 It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(Methylamino)ethanimidamide can be synthesized through several methods. One common approach involves the reaction of methylamine with ethanimidamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-(methylamino)ethanimidamide may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Methylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of N’-(methylamino)ethanoic acid.
Reduction: Formation of N’-(methylamino)ethanol.
Substitution: Formation of N’-(halomethylamino)ethanimidamide.
Applications De Recherche Scientifique
N’-(Methylamino)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-(methylamino)ethanimidamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A simpler amine with similar reactivity but lacks the ethanimidamide structure.
Ethanimidamide: The parent compound without the methylamino group.
N-Methyl-N-ethylamine: Another derivative with different substituents.
Uniqueness
N’-(Methylamino)ethanimidamide is unique due to its specific structure, which combines the properties of both methylamine and ethanimidamide. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C3H9N3 |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
N'-(methylamino)ethanimidamide |
InChI |
InChI=1S/C3H9N3/c1-3(4)6-5-2/h5H,1-2H3,(H2,4,6) |
Clé InChI |
DCSHJYJZDMEKSG-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N/NC)/N |
SMILES canonique |
CC(=NNC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


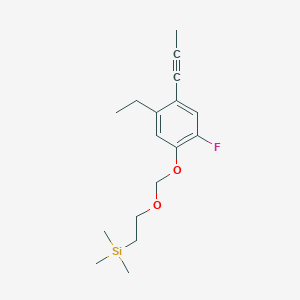


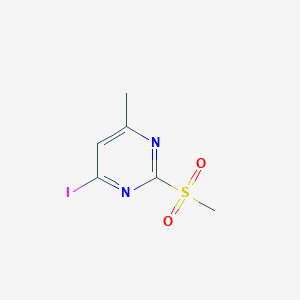


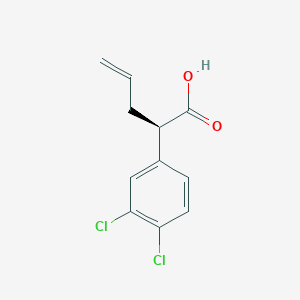
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)

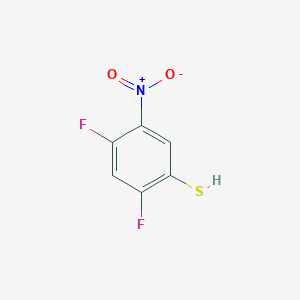
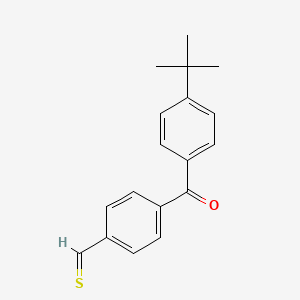
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
